5-(3-Chloro-4-fluorophenyl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-10-4-7(1-2-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWGWOCVEDBABQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679490 | |
| Record name | 5-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-61-1 | |
| Record name | 5-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 3 Chloro 4 Fluorophenyl Nicotinic Acid and Its Research Analogues
Retrosynthetic Analysis of the 5-(3-Chloro-4-fluorophenyl)nicotinic Acid Scaffold
A retrosynthetic analysis of this compound reveals two main strategic disconnections. The most direct approach involves severing the C-C bond between the pyridine (B92270) and the phenyl ring. This disconnection points to a transition metal-catalyzed cross-coupling reaction as the key forward synthetic step. This strategy identifies a C-5 functionalized nicotinic acid derivative, such as a 5-halonicotinic acid (e.g., 5-bromonicotinic acid) or its ester, and a corresponding (3-chloro-4-fluorophenyl)organometallic reagent (e.g., a boronic acid or ester) as the primary building blocks.
A second, more fundamental retrosynthetic pathway involves the deconstruction of the pyridine ring itself. This approach envisions building the heterocyclic core from acyclic precursors. This often leads to a nicotinonitrile intermediate, which can be synthesized through various cyclization reactions. The nitrile group then serves as a precursor to the carboxylic acid moiety via hydrolysis. This multi-step strategy allows for the introduction of the desired aryl group at an early stage or as part of the cyclization process.
Classical and Modern Synthetic Routes to this compound
The synthesis of this compound can be accomplished through several established and emerging methodologies, primarily falling into two categories: late-stage arylation of a pre-formed pyridine ring and de novo synthesis of the substituted pyridine scaffold.
The formation of the biaryl C-C bond is most commonly achieved using transition metal-catalyzed cross-coupling reactions. These methods are valued for their reliability and functional group tolerance.
The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between sp2-hybridized carbons. researchgate.net The reaction typically involves the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium or nickel complex. youtube.com In the context of synthesizing this compound, this would involve the reaction between a 5-halonicotinic acid derivative and (3-chloro-4-fluorophenyl)boronic acid.
The catalytic cycle, most commonly described for palladium, consists of three fundamental steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halonicotinic acid derivative. youtube.com
Transmetalation : The aryl group from the boronic acid is transferred to the palladium center, displacing the halide, a step that is facilitated by a base. youtube.com
Reductive Elimination : The two organic partners on the palladium complex are eliminated to form the new C-C bond of the desired biaryl product, regenerating the Pd(0) catalyst. youtube.com
While palladium catalysts are prevalent, there is growing interest in using more cost-effective and earth-abundant nickel catalysts for Suzuki-Miyaura couplings. researchgate.netnih.gov Nickel-based systems have been shown to be highly effective for coupling a broad range of substrates, including heterocycles, often in more environmentally friendly "green" solvents. nih.gov
Table 1: Typical Components for Suzuki-Miyaura Synthesis of 5-Aryl Nicotinic Acids
| Component | Example | Role |
| Aryl Halide | 5-Bromonicotinic acid methyl ester | Pyridine building block |
| Organoboron Reagent | (3-Chloro-4-fluorophenyl)boronic acid | Phenyl building block |
| Catalyst | Palladium(II) acetate (B1210297), NiCl2(PCy3)2 | Facilitates C-C bond formation nih.govnih.gov |
| Ligand | Tri-tert-butylphosphine, SPhos, PCy3 | Stabilizes and activates the metal catalyst nih.govnih.gov |
| Base | Potassium phosphate (B84403), Cesium carbonate | Activates the organoboron reagent youtube.comnih.gov |
| Solvent | 1,4-Dioxane/Water, 2-Me-THF | Reaction medium youtube.comnih.gov |
Beyond the Suzuki-Miyaura reaction, other transition metal-catalyzed cross-couplings can be employed for C-5 arylation. The Negishi coupling , for instance, utilizes an organozinc reagent in place of an organoboron species. This method is known for its high reactivity and functional group tolerance.
The Heck coupling , another palladium-catalyzed reaction, involves the reaction of an aryl halide with an alkene. While not a direct route to the target biaryl structure, it can be used to install a vinyl group that is subsequently transformed into the desired aryl moiety.
More recently, radical cross-coupling methods have emerged as a powerful alternative to traditional two-electron processes. youtube.com These reactions proceed through one-electron pathways and can offer unique reactivity and obviate the need for protecting groups in certain complex syntheses. youtube.com
An alternative to direct arylation is the construction of the substituted pyridine ring from acyclic precursors. This approach offers flexibility in introducing various substituents onto the heterocyclic core.
A common strategy in the de novo synthesis of substituted nicotinic acids is the use of a nicotinonitrile (3-cyanopyridine) intermediate. google.com The synthesis often begins with the condensation and cyclization of simpler, non-cyclic starting materials to form a substituted 3-cyanopyridine (B1664610) ring.
For example, a general approach involves reacting precursors like cyanoacetamide with other functionalized starting materials to build the pyridine ring. google.com In a related synthesis of 4-trifluoromethyl nicotinic acid, trifluoroacetyl chloride is reacted with vinyl ethyl ether to form an intermediate that is then cyclized with 3-amino acrylonitrile (B1666552) to yield 4-trifluoromethyl nicotinonitrile. google.com This nitrile is then hydrolyzed to the final carboxylic acid. google.com This hydrolysis step is typically performed under basic (e.g., sodium hydroxide) or acidic conditions at elevated temperatures.
This multi-step approach provides a robust pathway to highly functionalized nicotinic acids that may be difficult to access through direct coupling methods.
Table 2: Illustrative Multi-Step Synthesis via a Nicotinonitrile Intermediate
| Step | Description | Typical Reagents |
| 1. Cyclization | Construction of the substituted pyridine ring containing a nitrile group. | Cyanoacetamide, Ethyl trifluoroacetoacetate, Organic base google.com |
| 2. Chlorination | Conversion of hydroxyl groups on the pyridine ring to chlorides. | Phosphorus oxychloride google.com |
| 3. Hydrogenation | Removal of chloro substituents (dehalogenation). | Pd/C, H2 gas google.com |
| 4. Hydrolysis | Conversion of the nitrile functional group to a carboxylic acid. | Sodium hydroxide (B78521), water, followed by acid workup google.com |
Multi-Step Conversions from Substituted Pyridines
Oxidation-Based Pathways to the Carboxylic Acid Moiety
The formation of the carboxylic acid group on the pyridine ring is a critical step in the synthesis of this compound. Oxidation reactions starting from either an aldehyde or an alcohol precursor are common and effective strategies.
Aldehyde Precursor Oxidation Methodologies
The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. For the preparation of this compound, the corresponding aldehyde, 5-(3-chloro-4-fluorophenyl)nicotinaldehyde, serves as a direct precursor. This conversion can be achieved using a variety of oxidizing agents.
Strong oxidants like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous acid, readily convert aldehydes to carboxylic acids. libretexts.org The reaction mechanism involves the formation of a chromate (B82759) ester intermediate which then collapses to yield the carboxylic acid. Another effective reagent is pyridinium (B92312) chlorochromate (PCC), which can be used under specific conditions, sometimes catalyzed and in the presence of a co-oxidant like periodic acid (H₅IO₆), to facilitate the oxidation of aldehydes to carboxylic acids in good yield. organic-chemistry.org
The general applicability of these methods makes them suitable for the final oxidation step in a multi-step synthesis of the target compound.
Alcohol Precursor Oxidation using Chromium Reagents
A common pathway to carboxylic acids involves the oxidation of primary alcohols. In this context, (5-(3-chloro-4-fluorophenyl)pyridin-3-yl)methanol is the key precursor to this compound. Chromium(VI)-based reagents are particularly effective for this transformation. wikipedia.org
The Jones oxidation, which employs a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a powerful method for converting primary alcohols directly to carboxylic acids. youtube.comorganic-chemistry.org The reaction proceeds through an initial oxidation of the alcohol to an aldehyde, which, under the harsh aqueous acidic conditions, is rapidly hydrated and further oxidized to the carboxylic acid. libretexts.org
Other chromium(VI) reagents, such as pyridinium dichromate (PDC) and pyridinium chlorochromate (PCC), are also utilized. wikipedia.org While often used for the selective oxidation of primary alcohols to aldehydes, under appropriate conditions (e.g., with an excess of the oxidant or in specific solvent systems), they can facilitate the over-oxidation to the carboxylic acid. organic-chemistry.org The choice of reagent can be critical and depends on the presence of other sensitive functional groups in the molecule. These reagents are typically soluble in organic solvents, which can be an advantage over the aqueous conditions of the Jones reagent. wikipedia.org
| Reagent | Common Name/Acronym | Typical Conditions | Notes |
|---|---|---|---|
| CrO₃/H₂SO₄/Acetone | Jones Reagent | Acetone, 0°C to room temp. | Strong oxidant, converts primary alcohols directly to carboxylic acids. organic-chemistry.org |
| C₅H₅NH⁺CrO₃Cl⁻ | PCC (Pyridinium Chlorochromate) | CH₂Cl₂, room temp. | Can be used to form carboxylic acids, sometimes with a co-oxidant. organic-chemistry.orgyoutube.com |
| (C₅H₅NH⁺)₂Cr₂O₇²⁻ | PDC (Pyridinium Dichromate) | DMF, room temp. | A milder alternative to Jones reagent, can provide good yields of carboxylic acids. wikipedia.org |
Saponification of Ester Precursors to this compound
Saponification is the hydrolysis of an ester under basic conditions to yield an alcohol and the salt of a carboxylic acid, which is then acidified to produce the final carboxylic acid. libretexts.org This method is a staple in organic synthesis and is frequently used to deprotect ester groups or to convert ester intermediates into the desired carboxylic acid. For the synthesis of this compound, an appropriate ester precursor, such as methyl 5-(3-chloro-4-fluorophenyl)nicotinate or ethyl 5-(3-chloro-4-fluorophenyl)nicotinate, is required.
The process typically involves heating the ester in a solution containing a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). operachem.comlibretexts.org Alcoholic solvents like methanol (B129727) or ethanol (B145695) are often used, sometimes with the addition of water to improve the solubility of the hydroxide base. operachem.comyoutube.com The reaction mixture is usually heated under reflux to drive the reaction to completion. operachem.com
The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate that subsequently collapses, expelling the alkoxide (e.g., methoxide (B1231860) or ethoxide) as a leaving group. An irreversible acid-base step between the newly formed carboxylic acid and the alkoxide drives the reaction to completion. operachem.com A final acidification step, typically with a strong mineral acid like hydrochloric acid (HCl), is necessary to protonate the carboxylate salt and isolate the neutral this compound. operachem.com Lithium hydroxide (LiOH) is sometimes preferred as the base, particularly if other base-sensitive functional groups are present in the molecule. operachem.comyoutube.com
| Base | Solvent System | Temperature | Workup |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol/Water or Ethanol/Water | Room Temperature to Reflux | Acidification with HCl after reaction completion. operachem.com |
| Potassium Hydroxide (KOH) | Ethanol | Reflux | Acidification with concentrated HCl. operachem.com |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran (THF)/Water | Room Temperature | Acidification with 1N HCl and extraction. operachem.com |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound
The core structure of this compound is a biaryl system, which is most commonly constructed using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. libretexts.org This reaction typically involves the coupling of an aryl halide (or triflate) with an arylboronic acid. libretexts.org For the synthesis of the target compound, this would involve reacting a 5-halonicotinic acid derivative (e.g., 5-bromonicotinic acid) with (3-chloro-4-fluorophenyl)boronic acid. researchgate.netgoogle.com
Achieving high yield and selectivity in Suzuki couplings is highly dependent on the careful optimization of several reaction parameters. nih.gov
Catalyst: The choice of palladium catalyst and its associated ligands is crucial. While tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic choice, other catalysts, including those with N-heterocyclic carbene (NHC) ligands, may offer enhanced activity and stability. researchgate.netnih.gov
Base: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle. libretexts.org Common bases include inorganic salts like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). researchgate.net The strength and solubility of the base can significantly impact the reaction rate and outcome.
Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dimethylformamide (DMF), or solvent mixtures such as toluene/water or THF/water, are frequently employed. researchgate.netnih.gov
Temperature: The reaction temperature affects the reaction rate. While some modern catalytic systems work at ambient temperature, many Suzuki couplings require heating, with temperatures typically ranging from 50 to 110 °C to ensure a reasonable reaction time and completion. researchgate.netnih.gov
The interplay of these factors must be systematically investigated to develop a robust and efficient synthesis for this compound on a laboratory or industrial scale.
| Parameter | Variables | Impact on Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), NHC-Pd complexes | Affects catalytic activity, reaction rate, and tolerance to functional groups. researchgate.netnih.gov |
| Base | K₃PO₄, Na₂CO₃, K₂CO₃, Cs₂CO₃, Et₃N | Essential for transmetalation; influences yield and side reactions. researchgate.netnih.gov |
| Solvent | DMF, Dioxane, Toluene, THF, Acetonitrile, Water mixtures | Influences solubility of reactants and catalyst, and can affect reaction rate. researchgate.netnih.gov |
| Temperature | Ambient to >100 °C | Controls the rate of reaction; higher temperatures can sometimes lead to decomposition. researchgate.netnih.gov |
Derivatization Strategies for this compound to Explore Structure-Activity Relationships
In medicinal chemistry, once a lead compound is identified, its structure is systematically modified to understand how different parts of the molecule contribute to its biological activity. This process, known as the study of structure-activity relationships (SAR), is crucial for optimizing potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net For this compound, the carboxylic acid moiety is a prime target for derivatization.
Amide and Ester Formation at the Carboxylic Acid Moiety
Converting the carboxylic acid group into a diverse array of amides and esters is a common and effective strategy to probe SAR. nih.gov This modification alters key properties such as hydrogen bonding capacity, polarity, and steric bulk, which can have a profound impact on how the molecule interacts with its biological target.
The synthesis of these derivatives typically begins with the activation of the carboxylic acid. A standard method is to convert the carboxylic acid to its corresponding acyl chloride by treating it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting highly reactive acyl chloride can then be treated with a wide variety of nucleophiles, such as primary or secondary amines to form amides, or alcohols to form esters. mdpi.comnih.gov
Alternatively, direct coupling methods using peptide coupling reagents are widely employed. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can efficiently mediate the formation of amide bonds under mild conditions. nih.gov By reacting this compound with a library of different amines and alcohols, chemists can generate a series of analogues to systematically evaluate the impact of these structural changes on biological function. nih.gov
| Derivative Type | Example Reactants (Nucleophiles) | Resulting Functional Group |
|---|---|---|
| Amides | Ammonia, Methylamine, Diethylamine, Aniline, Morpholine, Piperazine | -CONH₂, -CONHCH₃, -CON(CH₂CH₃)₂, -CONHPh, etc. |
| Esters | Methanol, Ethanol, Isopropanol, Benzyl alcohol, Phenol | -COOCH₃, -COOCH₂CH₃, -COOCH(CH₃)₂, -COOCH₂Ph, etc. |
Modification of the Pyridine Nitrogen or Phenyl Ring for Analogue Synthesis
To explore the structure-activity relationships of this compound, medicinal chemists often synthesize a variety of analogues by modifying either the pyridine nitrogen or the phenyl ring. These modifications can significantly impact the compound's physicochemical properties and biological activity.
Modification of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring presents a key site for chemical modification, allowing for the generation of N-oxides and N-alkylated derivatives.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring and can influence its metabolic stability and interaction with biological targets. researchgate.netresearchgate.net A common reagent used for this purpose is meta-chloroperoxybenzoic acid (m-CPBA), which is a versatile and effective oxidizing agent. researchgate.netmdpi.comsemanticscholar.org The reaction is typically carried out in an inert solvent, such as dichloromethane. researchgate.net The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly changing the dipole moment and hydrogen bonding capabilities of the molecule. researchgate.net
N-Alkylation: Another common modification is the N-alkylation of the pyridine ring. This is typically performed on the ester form of the nicotinic acid to avoid complications with the acidic proton of the carboxylic acid. The reaction involves treating the 5-arylnicotinic acid ester with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide), in the presence of a suitable base. nih.govmonash.edu This process introduces an alkyl group onto the pyridine nitrogen, resulting in a quaternary pyridinium salt. This modification can enhance the compound's solubility and introduce a permanent positive charge, which can be critical for specific biological interactions.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) in an inert solvent (e.g., dichloromethane). researchgate.netmdpi.com | Pyridine N-oxide |
| N-Alkylation | Alkyl halide (e.g., CH₃I, CH₃CH₂Br) and a base, typically performed on the ester. nih.govmonash.edu | Quaternary pyridinium salt |
Modification of the Phenyl Ring
The 3-chloro-4-fluorophenyl ring offers additional opportunities for structural diversification through electrophilic aromatic substitution reactions. The existing chloro and fluoro substituents on the phenyl ring direct the position of any incoming electrophile. Both chlorine and fluorine are ortho-, para-directing groups, meaning they will direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them on the ring. nih.gov However, they are also deactivating groups, which means that the reactions may require more forcing conditions compared to unsubstituted benzene.
Electrophilic Aromatic Substitution: Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. researchgate.net For the 3-chloro-4-fluorophenyl moiety, the potential sites for substitution are the carbon atoms at positions 2, 5, and 6. The precise outcome of the substitution will depend on the interplay of the electronic and steric effects of the chloro and fluoro groups, as well as the nature of the electrophile. For example, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring, likely at the position most activated by the directing groups and least sterically hindered.
| Substituent | Position on Phenyl Ring | Directing Effect | Activating/Deactivating |
| Chloro | 3 | Ortho, Para | Deactivating |
| Fluoro | 4 | Ortho, Para | Deactivating |
Structure Activity Relationship Sar Investigations of 5 3 Chloro 4 Fluorophenyl Nicotinic Acid Analogues
Design Principles for Systematic Structural Modifications of 5-(3-Chloro-4-fluorophenyl)nicotinic Acid
The rational design of analogues of this compound involves a systematic dissection of its molecular architecture. Key areas for modification include the halogen substitution pattern on the phenyl ring, the electronic and steric properties of the nicotinic acid core, and the bioisosteric replacement of its principle functional groups.
The placement of halogen atoms on the phenyl ring of 5-phenylnicotinic acid derivatives is a crucial determinant of their biological activity. The specific combination of a chloro group at the 3-position and a fluoro group at the 4-position in the parent compound provides a distinct electronic and steric profile that influences its interaction with biological targets.
Investigations into related structures, such as isocoumarin (B1212949) analogues, have shown that the positions of halogen substituents on a phenyl ring can significantly impact biological effects. For instance, studies have indicated that fluoro groups at the meta and para positions of a phenyl ring can enhance the desired activity. chemimpex.com This suggests that the 3-chloro and 4-fluoro substitution pattern in this compound is likely a key contributor to its activity profile.
To explore the SAR of this substitution pattern, a series of analogues with varying halogen positions could be synthesized and evaluated. The following table illustrates a hypothetical set of analogues designed to probe the importance of the halogen positions on the phenyl ring.
| Compound | R1 | R2 | R3 | R4 | R5 |
| Parent Compound | H | Cl | F | H | H |
| Analogue 1 | Cl | F | H | H | H |
| Analogue 2 | F | Cl | H | H | H |
| Analogue 3 | H | F | Cl | H | H |
| Analogue 4 | H | H | Cl | F | H |
| Analogue 5 | H | Cl | H | F | H |
This table presents a hypothetical series of analogues for SAR investigation based on positional isomerism of halogen substituents.
Studies on other nicotinic acid derivatives have demonstrated that modifications to this ring can have profound effects on their biological activity. For example, the introduction of different substituents at various positions on the pyridine (B92270) ring can alter the compound's affinity for its target. In some series of pyridine-containing compounds, bulky substituents at certain positions have been shown to either enhance or diminish binding affinity, depending on the specific receptor subtype. nih.gov
Furthermore, the electronic nature of substituents on the pyridine ring can modulate the pKa of the entire molecule, which can be critical for its pharmacokinetic and pharmacodynamic properties. mdpi.com For instance, electron-withdrawing groups can increase the acidity of the carboxylic acid, while electron-donating groups can have the opposite effect.
Bioisosteric replacement is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.com In the context of this compound, several functional groups can be considered for bioisosteric replacement.
The carboxylic acid group is a common target for such modifications. Tetrazoles are well-known bioisosteres of carboxylic acids, as they possess a similar pKa and can participate in comparable interactions. akjournals.com Other potential replacements include hydroxamic acids, acylsulfonamides, and various acidic heterocycles. The goal of such replacements is often to enhance membrane permeability or to alter metabolic stability.
The phenyl ring itself can also be replaced with other aromatic or heteroaromatic systems, such as thiophene (B33073) or pyrazole. bldpharm.com Such modifications can alter the conformational preferences of the molecule and introduce new points of interaction with a biological target. The fluorine and chlorine atoms can also be replaced with other groups of similar size or electronic character, such as a trifluoromethyl group or a cyano group, to probe the nature of the halogen interactions. cambridgemedchemconsulting.combldpharm.com
The following table provides examples of potential bioisosteric replacements for the key functional groups of this compound.
| Functional Group | Potential Bioisosteric Replacements |
| Carboxylic Acid | Tetrazole, Acylsulfonamide, Hydroxamic Acid |
| Phenyl Ring | Thiophene, Pyridine, Thiazole |
| Chlorine Atom | Bromine, Trifluoromethyl, Cyano |
| Fluorine Atom | Hydrogen, Methoxy, Hydroxyl |
This table illustrates potential bioisosteric replacements for different functional groups within the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. akjournals.com For a series of analogues of this compound, a QSAR model could be developed to predict the activity of novel compounds and to gain insight into the key molecular properties driving activity.
A typical QSAR study involves the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be classified into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed biological activity. A robust QSAR model should have high statistical significance and predictive power, which is typically assessed through cross-validation techniques. nih.gov
For nicotinic acid derivatives, studies have shown that lipophilicity is a key parameter influencing their biological activity. akjournals.comakjournals.com Therefore, a QSAR model for this compound analogues would likely include descriptors related to hydrophobicity.
Conformational Analysis and its Influence on Biological Activity
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand how these conformations might relate to its biological activity.
Computational methods, such as molecular mechanics and quantum mechanics, can be used to perform conformational analysis and to calculate the energy of different conformations. mdpi.com The results of such analyses can help to rationalize the observed SAR and to design new analogues with improved conformational properties for binding to a specific target. For example, in some classes of compounds, a more planar conformation has been associated with higher activity, while in others, a more twisted conformation is preferred. chinesechemsoc.org
Impact of Steric and Electronic Factors on Molecular Interactions
The biological activity of this compound and its analogues is ultimately determined by their molecular interactions with a biological target. These interactions are governed by a combination of steric and electronic factors.
Preclinical Pharmacological and Mechanistic Studies of 5 3 Chloro 4 Fluorophenyl Nicotinic Acid
In Vitro Studies on Molecular Targets and Biological Pathways
Enzyme Inhibition Assays
The inhibitory potential of nicotinic acid derivatives has been evaluated against several key enzymes implicated in metabolic and inflammatory processes.
No specific inhibitory concentration (IC50) values for 5-(3-chloro-4-fluorophenyl)nicotinic acid against α-amylase or α-glucosidase have been reported in the reviewed literature.
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govcalpaclab.com The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with reduced gastrointestinal side effects. nih.gov Although direct experimental data on the COX isoform selectivity of this compound is not available, the structural features of this compound, including the substituted phenyl ring, are common in known COX inhibitors. For instance, fluorine substitution has been utilized in the design of selective COX-2 inhibitors to enhance their anti-inflammatory activity. mdpi.com Further research is necessary to determine if this compound exhibits any selective inhibitory activity towards COX-1 or COX-2.
No specific IC50 values for this compound against COX-1 or COX-2 have been documented in the reviewed scientific literature.
Studies on nicotinic acid and its simpler amide, nicotinamide (B372718), have revealed inhibitory effects on cytochrome P450 (CYP) enzymes. Specifically, at therapeutic concentrations, nicotinic acid has been shown to inhibit CYP2D6. nih.gov Nicotinamide also demonstrates inhibitory activity against CYP3A4 and CYP2E1. nih.gov The proposed mechanism involves the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov Given that this compound shares the core nicotinic acid structure, it is plausible that it could also interact with and potentially inhibit various CYP450 isoforms. However, dedicated in vitro studies are required to confirm and quantify such interactions for this specific compound.
Receptor Binding and Activation Studies
The interaction of nicotinic acid derivatives with various receptors, particularly nicotinic acetylcholine (B1216132) receptors, is a significant area of pharmacological research.
Metabotropic Glutamate (B1630785) Receptor (mGlu4) Allosteric Modulation Studies
While direct studies on the interaction of this compound with the metabotropic glutamate receptor 4 (mGluR4) are not extensively available in the public domain, research into other structurally related compounds provides some context. Positive allosteric modulators (PAMs) of mGluR4 are of significant interest for their potential therapeutic applications, particularly in conditions like Parkinson's disease.
Research into novel mGluR4 PAMs has revealed that allosteric modulators often exhibit a "shallow" structure-activity relationship (SAR) nih.gov. This means that small structural changes may not lead to drastic changes in activity, a characteristic feature of molecules that bind to allosteric sites rather than the highly conserved orthosteric binding site nih.gov. One study on piperidine-3-carboxylic acid derivatives as mGluR4 PAMs showed that various substitutions on the phenyl ring resulted in a range of activities, with some compounds being active while others were inactive nih.gov. For instance, a 3-chloro-5-fluorophenyl substitution resulted in a compound with an EC50 of 2.0 µM nih.gov. Although this is a different scaffold, it highlights that halogenated phenyl rings are tolerated in mGluR4 allosteric modulators. The development of selective allosteric modulators is advantageous as they can offer greater receptor selectivity and improved pharmacokinetic profiles compared to orthosteric ligands nih.gov.
G Protein-Coupled Receptor (GPCR) Screening and Characterization
The primary molecular target for nicotinic acid and its derivatives is the G protein-coupled receptor 109A (GPR109A), also known as HM74A. nih.gov This receptor is responsible for mediating many of the therapeutic effects of niacin. The structural similarity of this compound to nicotinic acid suggests that it would also interact with GPR109A.
Studies have shown that niacin binding to GPR109A on adipocytes inhibits lipolysis, a key mechanism for its lipid-lowering effects. However, some of the effects of niacin on hepatic metabolism, such as the increased expression of apolipoprotein-A1 mRNA and decreased sterol regulatory element-binding protein 1 mRNA, have been observed to be independent of GPR109A nih.gov. This suggests the existence of additional or alternative mechanisms of action.
Furthermore, research on the closely related compound 5-(4-Fluorophenyl)nicotinic acid indicates its use in investigating nicotinic receptors, reinforcing the likelihood that the 3-chloro-4-fluoro substituted version also targets this receptor family chemimpex.com. The internalization of GPR109A upon agonist binding is a key regulatory step, and studies with niacin have shown this process is regulated by Gi proteins, G protein-coupled receptor kinase 2 (GRK2), and arrestin3 nih.gov. It is plausible that this compound would induce similar receptor trafficking dynamics.
Cellular Assays for Investigating Cellular Processes
Inflammatory Mediator Modulation in Cell Lines
Nicotinic acid is known to exert anti-inflammatory effects by modulating the production of various inflammatory mediators. In studies using human keratinocyte cell lines (HaCaT cells) stimulated with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), other compounds have been shown to inhibit the secretion of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and monocyte chemoattractant protein-1 (MCP-1) nih.gov.
Peripheral administration of TNF-α in mice has been demonstrated to increase serum and brain levels of TNF-α, IL-6, and MCP-1 nih.gov. While direct data for this compound is not available, the known anti-inflammatory properties of nicotinic acid suggest it could similarly attenuate the production of these key inflammatory molecules.
| Inflammatory Mediator | Effect of Nicotinic Acid (General) | Potential Effect of this compound |
| TNF-α | Reduction in stimulated release | Hypothetically, reduction in stimulated release |
| IL-6 | Reduction in stimulated release | Hypothetically, reduction in stimulated release |
| MCP-1 | Reduction in stimulated release | Hypothetically, reduction in stimulated release |
Investigation of Gene Expression and Protein Regulation in Cellular Systems
The effects of nicotinic acid on gene expression are multifaceted and can be mediated by both GPR109A-dependent and -independent pathways. In vivo and in vitro studies have shown that nicotinic acid can influence the expression of genes involved in hepatic metabolism and inflammation nih.gov. For example, niacin treatment has been found to increase the expression of apolipoprotein-A1 mRNA, which is involved in the formation of high-density lipoprotein (HDL), and decrease the expression of sterol regulatory element-binding protein 1 (SREBP-1) mRNA, a key regulator of lipogenesis nih.gov. These effects were observed to be independent of GPR109A, suggesting alternative signaling pathways nih.gov.
In the context of the immune system, GPR109A has been identified as an interferon-stimulated gene (ISG) directivepublications.org. Activation of GPR109A by nicotinic acid can induce autophagy, which in turn promotes the production of interferons, key signaling molecules in the antiviral immune response directivepublications.org. This highlights a potential role for this compound in modulating immune-related gene expression.
Antibacterial and Antibiofilm Property Research in Microbial Cultures
While there is no direct research on the antibacterial or antibiofilm properties of this compound, studies on related compounds offer some insights. The formation of biofilms is a critical virulence factor for many pathogenic bacteria, making biofilm inhibition a key therapeutic strategy nih.gov.
Research on nicotinamide, a related compound, has shown that its derivatives can possess antibacterial properties nih.gov. For instance, a study on 2(5H)-furanone derivatives demonstrated biofilm-preventing activity against mixed cultures of Staphylococcus aureus and Candida albicans nih.gov. Nicotinic acid itself has been shown to regulate the expression of genes involved in its transport and utilization in Streptococcus pneumoniae nih.gov. This suggests that derivatives of nicotinic acid could potentially interfere with essential bacterial metabolic pathways. However, without direct experimental evidence, the antibacterial and antibiofilm potential of this compound remains speculative.
Preclinical Pharmacodynamic Investigations in Animal Models
There is currently a lack of publicly available data on the preclinical pharmacodynamic investigations of this compound in animal models. Studies on nicotinic acid have demonstrated its effects on lipid profiles and inflammatory responses in various animal models. For example, in GPR109A knockout mice, niacin was still able to decrease fasting serum non-esterified fatty acid concentrations and blunt fast-induced hepatic triglyceride accumulation, indicating GPR109A-independent mechanisms nih.gov.
Furthermore, studies with positive allosteric modulators of other metabotropic glutamate receptors, such as mGluR5, have shown efficacy in animal models of central nervous system disorders nih.gov. For instance, the mGluR5 PAM, VU-29, has been shown to potentiate long-term potentiation in hippocampal slices nih.gov. While these findings are not directly applicable to this compound and its potential effects on mGluR4, they underscore the therapeutic potential of targeting these receptors with allosteric modulators in vivo. Future preclinical studies in relevant animal models will be necessary to elucidate the pharmacodynamic profile of this compound.
Target Engagement Studies in Relevant Animal Models
Specific target engagement studies for this compound in relevant animal models are not extensively available in publicly accessible scientific literature. However, based on its structural similarity to nicotinic acid, it is hypothesized to interact with nicotinic acetylcholine receptors (nAChRs). wikipedia.org Nicotinic acid itself is known to bind to specific G protein-coupled receptors, such as GPR109A, which are abundant in adipose tissue. nih.gov
In preclinical research, target engagement for compounds like nicotinic acid derivatives is often evaluated using techniques that measure the direct interaction between the compound and its biological target in cells and animal models. researchgate.netrsc.org For nAChR agonists, studies might involve radioligand binding assays or functional assays measuring receptor activation in response to the compound. nih.gov For instance, in studies of other nAChR agonists, target engagement has been confirmed in animal models through methods like positron emission tomography (PET) with specific radioligands. nih.gov
Future research on this compound would likely involve similar methodologies to confirm its interaction with nAChRs or other potential targets in vivo. Such studies are crucial for understanding the compound's mechanism of action and for progressing it through the drug development pipeline. researchgate.net
Biomarker Identification and Validation in Preclinical Settings
There is no specific information available regarding the identification and validation of biomarkers for this compound in preclinical settings. Generally, for compounds targeting nicotinic pathways, biomarker strategies often focus on genetic markers, metabolic profiles, and receptor expression levels. nih.gov
For nicotinic receptor agonists, potential biomarkers could include:
Genetic Biomarkers: Variations in genes encoding for nicotinic receptor subunits or enzymes involved in nicotine (B1678760) metabolism (like CYP2A6) have been studied as potential predictors of response to NRTs. nih.gov
Metabolic Biomarkers: The ratio of nicotine metabolites can serve as an index of metabolic activity and response to treatment. nih.gov
Receptor Density: Imaging techniques that measure the density of specific nAChR subtypes, such as α4β2, in the brain can be used as biomarkers to track disease progression and treatment response in conditions like Alzheimer's disease. nih.gov
A hypothetical preclinical study might investigate changes in the expression of genes regulated by nAChR activation or downstream signaling molecules as potential pharmacodynamic biomarkers for this compound.
Preclinical Pharmacokinetic (PK) Studies in Animal Models
Detailed preclinical pharmacokinetic data for this compound in animal models are not publicly available. The following sections describe the general methodologies and potential pharmacokinetic characteristics based on related compounds.
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Species
The ADME profile of a drug candidate is a critical determinant of its clinical success. For a compound like this compound, its ADME properties would be characterized in various animal species to predict its behavior in humans. The introduction of a fluorine atom can significantly influence a molecule's ADME properties, often leading to improved metabolic stability and permeability. nih.gov
Metabolic Stability Assessment in Liver Microsomes
The metabolic stability of a compound is often first assessed in vitro using liver microsomes from different species (e.g., rat, dog, human). srce.hrresearchgate.net This assay helps to predict the extent of first-pass metabolism in the liver. srce.hr Compounds are incubated with liver microsomes, and the rate of disappearance of the parent compound is measured over time to determine its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net
While specific data for this compound is unavailable, a hypothetical metabolic stability assessment might yield results similar to those presented in the table below.
Hypothetical Metabolic Stability of this compound in Liver Microsomes
| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Rat | 45 | 30.8 |
| Dog | 62 | 22.5 |
| Human | 55 | 25.3 |
This table contains hypothetical data for illustrative purposes only.
Identification of Major Metabolites and Metabolic Pathways
The metabolic pathways of nicotinic acid are well-documented and primarily involve conjugation and amidation. hoffmanchemicals.com The major metabolites of nicotinic acid include nicotinuric acid (NUA), nicotinamide (Nam), and various pyridone derivatives. hoffmanchemicals.com The presence of chloro and fluoro substituents on the phenyl ring of this compound would likely introduce additional metabolic pathways, such as hydroxylation of the aromatic ring, followed by further conjugation.
Identifying the major metabolites is crucial for understanding the drug's clearance mechanisms and for assessing the potential for active or toxic metabolites. This is typically done using in vitro systems like hepatocytes and in vivo studies in animal models, with analysis performed by mass spectrometry.
Plasma Protein Binding Research in Animal Sera
Plasma protein binding (PPB) influences the distribution and availability of a drug to its target tissues. nih.gov The unbound fraction of the drug is generally considered to be the pharmacologically active portion. PPB is typically determined using methods like equilibrium dialysis or ultrafiltration. mdpi.com
The extent of PPB can vary significantly between species. For many drugs, binding is primarily to albumin. mdpi.com The table below shows hypothetical plasma protein binding data for this compound in different animal sera.
Hypothetical Plasma Protein Binding of this compound
| Species | Percent Bound (%) | Unbound Fraction (%) |
| Rat | 92.5 | 7.5 |
| Dog | 88.1 | 11.9 |
| Human | 95.3 | 4.7 |
This table contains hypothetical data for illustrative purposes only.
Computational Approaches in the Research of 5 3 Chloro 4 Fluorophenyl Nicotinic Acid
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity.
Elucidation of Binding Modes with Identified Biological Targets
Molecular docking simulations can elucidate the binding mode of a ligand within the active site of a target protein, revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. For instance, in studies of nicotinic acid derivatives, docking is employed to understand their interactions with biological targets like lipoproteins. dergipark.org.tr Such analyses identify the specific amino acid residues that form crucial bonds with the ligand. For a molecule like 5-(3-Chloro-4-fluorophenyl)nicotinic acid, docking studies would aim to position its carboxylic acid group, pyridine (B92270) ring, and substituted phenyl ring to maximize favorable interactions within a receptor's binding pocket. The halogen substituents (chloro and fluoro) can significantly influence these interactions, potentially forming halogen bonds or altering the electronic landscape of the molecule to enhance binding. acs.org
Prediction of Binding Affinities and Selectivity
Docking programs use scoring functions to estimate the binding affinity between a ligand and a protein, often expressed as a binding energy value. Lower binding energy scores typically indicate a more stable and favorable interaction. These predictions are instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.
In studies of nicotinic acid analogues, docking has been used to predict their binding affinities with various receptors. dergipark.org.tr For this compound, comparative docking against different protein targets could predict its binding selectivity, a critical factor in drug design to minimize off-target effects. The predicted affinity is influenced by the molecule's ability to fit sterically and electronically within the binding site. For example, research on other complex heterocyclic molecules has shown that good binding profiles against a target receptor are indicated by strong interactions with core residues. researchgate.netresearchgate.net
Quantum Chemical Calculations and Electronic Property Analysis
Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of a molecule. These methods are essential for understanding a molecule's intrinsic properties, which ultimately govern its interactions with biological systems.
Density Functional Theory (DFT) Studies on Molecular Conformation and Reactivity
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic properties of molecules. DFT calculations are performed to optimize the molecular geometry, determine vibrational frequencies, and analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov
The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. dergipark.org.tr A smaller energy gap suggests higher reactivity. In studies of analogous compounds like 5-Bromonicotinic acid, DFT calculations (at the B3LYP/6-311++G(d,p) level) have been used to determine these parameters. nih.gov Similar calculations for this compound would reveal how the chloro and fluoro substituents modulate its electronic structure and reactivity compared to unsubstituted nicotinic acid.
Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT for a Nicotinic Acid Analog (5-Bromonicotinic Acid) This table serves as an example of data generated from DFT studies on a related compound.
| Parameter | Description | Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.45 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.58 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.87 |
| Ionization Potential (I) | Energy required to remove an electron | 7.45 |
| Electron Affinity (A) | Energy released when an electron is added | 2.58 |
| Electronegativity (χ) | Tendency to attract electrons | 5.01 |
| Global Hardness (η) | Resistance to change in electron distribution | 2.43 |
| Global Softness (S) | Inverse of global hardness | 0.41 |
| Electrophilicity Index (ω) | Capacity to accept electrons | 5.16 |
| Data derived from a study on 5-Bromonicotinic acid and is for illustrative purposes only. nih.gov |
Electrostatic Potential Surface (MEP) Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution on a molecule. It maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for identifying sites of intermolecular interactions. nih.gov In MEP maps, red areas indicate negative potential (electron-rich, prone to electrophilic attack), while blue areas denote positive potential (electron-poor, prone to nucleophilic attack).
For nicotinic acid derivatives, MEP analysis highlights the electronegative oxygen atoms of the carboxylic group and the nitrogen atom of the pyridine ring as regions of negative potential, making them key sites for hydrogen bond acceptance. nih.gov An MEP analysis of this compound would precisely map how the electron-withdrawing chloro and fluoro groups affect the charge distribution across both the phenyl and pyridine rings, providing a roadmap for its likely interactions with receptor sites.
Molecular Dynamics Simulations for Conformational Flexibility and Receptor Interactions
While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the conformational flexibility of a ligand and the stability of its interactions with a receptor in a simulated physiological environment. researchgate.net
An MD simulation of the this compound-protein complex would start with the best-docked pose. The system would be solvated in a water box and subjected to simulations over nanoseconds. nih.gov The resulting trajectory would be analyzed to:
Assess the stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time.
Analyze conformational changes: To see how the ligand and protein adapt to each other. The fluorine substituent, in particular, can influence the conformational preferences of the molecule. nih.gov
Evaluate the persistence of key interactions: To determine the stability of hydrogen bonds and other contacts identified in the docking analysis.
These simulations provide a more realistic and accurate assessment of the binding event, helping to validate docking results and refine the understanding of the ligand's mechanism of action at a dynamic level. nih.gov
In Silico ADME Prediction and Pharmacophore Modeling of this compound
The development of new therapeutic agents increasingly relies on computational methods to predict the pharmacokinetic and pharmacodynamic properties of molecules before their synthesis. This in silico approach, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME) prediction and pharmacophore modeling, is crucial for optimizing lead compounds and reducing the likelihood of late-stage drug development failures. nih.gov For this compound and its derivatives, these computational tools provide valuable insights into their potential as drug candidates.
In silico ADME prediction models are essential for evaluating the drug-likeness of a compound. nih.gov These models use a compound's structure to forecast its behavior in the body, including its solubility, permeability, and metabolic stability. For instance, the physicochemical properties of derivatives can be calculated to predict their pharmacokinetic profiles. jonuns.com Parameters such as LogP (a measure of lipophilicity), molecular weight, and the number of hydrogen bond donors and acceptors are used to assess a compound's potential for oral bioavailability, a key factor for many drugs. While specific in silico ADME data for this compound is not extensively published, the principles of these predictive models are broadly applied to nicotinic acid derivatives.
Pharmacophore modeling is another critical computational technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govnih.gov A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net For nicotinic acid and its derivatives, the pyridine nitrogen and the carbonyl group of the carboxylic acid are key pharmacophoric features that can engage in hydrogen bonding. pnas.orgacs.org
The development of a pharmacophore model for a series of compounds, such as derivatives of this compound, can guide the synthesis of new molecules with potentially enhanced activity. ju.edu.jo By understanding the crucial interactions between a ligand and its target receptor, researchers can design compounds that fit the pharmacophore model more effectively. For example, a pharmacophore model might reveal that a specific substitution pattern on the phenyl ring enhances binding affinity, thus directing synthetic efforts towards those modifications.
The table below illustrates hypothetical in silico ADME predictions and pharmacophore features for this compound, based on the general properties of similar molecules.
| Property | Predicted Value/Features | Significance in Drug Discovery |
| Molecular Weight | 251.64 g/mol | Adherence to Lipinski's Rule of Five (<500 g/mol ) suggests good potential for oral bioavailability. |
| LogP | ~3.5 | Indicates moderate lipophilicity, which can influence absorption and distribution. |
| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is generally favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 3 (N in pyridine, 2 O in carboxyl) | The presence of hydrogen bond acceptors is crucial for target interaction. nih.gov |
| Pharmacophore Features | Aromatic Ring, Hydrogen Bond Acceptor, Hydrogen Bond Donor | These features are critical for binding to target proteins, such as nicotinic receptors. pnas.orgresearchgate.net |
This table is generated for illustrative purposes based on the known chemical structure and general principles of in silico prediction.
Computational studies on related structures, such as other substituted nicotinic acid derivatives, have demonstrated the utility of these methods. For example, molecular docking studies, which are often used in conjunction with pharmacophore models, can predict the binding orientation of a ligand within the active site of a target protein. nih.gov This information can further refine the design of new and more potent compounds.
Advanced Analytical and Spectroscopic Characterization Methods in 5 3 Chloro 4 Fluorophenyl Nicotinic Acid Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the precise molecular structure of 5-(3-Chloro-4-fluorophenyl)nicotinic acid in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the following proton NMR data has been reported: ¹H NMR (400 MHz, DMSO-d₆) δ 9.18 (s, 1H), 8.80 (s, 1H), 8.45 (s, 1H), 8.02 (dd, J=6.8, 2.4 Hz, 1H), 7.85-7.81 (m, 1H), 7.63 (t, J=9.0 Hz, 1H). This spectrum reveals the distinct signals for the protons on the pyridine (B92270) and phenyl rings.
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly specific and sensitive technique for characterizing this compound. This method would provide precise information about the electronic environment of the fluorine atom, and any couplings to nearby protons would further confirm the substitution pattern on the phenyl ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching), as well as vibrations corresponding to the aromatic rings and the C-Cl and C-F bonds. For the parent compound, nicotinic acid, characteristic vibrational peaks appear at 3071-2808 cm⁻¹ (C-H stretching), 1703-1714 cm⁻¹ (C=O asymmetric stretching), and 1594 cm⁻¹ (C=C stretching).
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula. Fragmentation patterns observed in the mass spectrum would offer further structural information, corroborating the connectivity of the phenyl and nicotinic acid moieties.
Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For this compound, an SC-XRD analysis would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. While specific SC-XRD data for this compound is not publicly available, this technique remains a crucial tool in the comprehensive structural analysis of such compounds for research purposes.
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for the separation, identification, and purification of compounds.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the separation, identification, and qualitative analysis of compounds. In the context of this compound research, TLC serves as a rapid, cost-effective, and indispensable tool for monitoring reaction progress, assessing sample purity, and optimizing separation conditions for column chromatography.
The principle of TLC involves the separation of components in a mixture over a thin layer of adsorbent material, which acts as the stationary phase, typically coated on a flat carrier such as a glass, plastic, or aluminum plate. A solvent or solvent mixture, known as the mobile phase, moves up the plate by capillary action. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Compounds that are more strongly adsorbed to the polar stationary phase move shorter distances up the plate, resulting in lower Retardation factor (Rf) values, while less polar compounds that are more soluble in the mobile phase travel further, yielding higher Rf values.
In the analysis of nicotinic acid derivatives, including halogenated analogues, both normal-phase and reversed-phase TLC are employed. For a polar compound like this compound, which possesses a carboxylic acid group, a polar stationary phase like silica (B1680970) gel is commonly used. The choice of the mobile phase is critical for achieving effective separation. A typical mobile phase for such an analysis would consist of a mixture of a relatively non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is adjusted to obtain optimal separation, ideally with Rf values between 0.2 and 0.8 for the compounds of interest. For acidic compounds, a small amount of acetic or formic acid is often added to the eluent to suppress the ionization of the carboxyl group, resulting in sharper spots and more reproducible Rf values.
Visualization of the separated spots on the TLC plate is commonly achieved under UV light (typically at 254 nm), as the aromatic and heterocyclic rings in this compound allow for UV absorption, appearing as dark spots on a fluorescent background. Chemical staining agents can also be used for visualization if the compound does not have a UV chromophore or for enhanced sensitivity.
While specific experimental data for the TLC analysis of this compound is not extensively detailed in publicly available literature, typical conditions can be inferred from standard practices for analyzing related aromatic carboxylic acids. The table below illustrates a hypothetical, yet representative, TLC system for monitoring the synthesis or purity of this compound.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ on aluminum or glass plate |
| Mobile Phase | Hexane:Ethyl Acetate:Acetic Acid (e.g., 50:50:1 v/v/v) |
| Sample Application | Applied as a dilute solution in a volatile solvent (e.g., methanol (B129727) or ethyl acetate) |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV light at 254 nm |
| Expected Rf | ~0.3 - 0.5 (dependent on the exact mobile phase composition) |
This table represents a standard starting point for the TLC analysis of this compound. Researchers would typically optimize the mobile phase composition to achieve the best possible resolution between the target compound, starting materials, and any potential by-products.
Future Research Directions for 5 3 Chloro 4 Fluorophenyl Nicotinic Acid
Exploration of Novel Biological Targets beyond Current Findings
While nicotinic acid and its derivatives are known for their role in targeting nicotinic receptors, particularly in the context of neurological disorders, future research can venture into a much broader biological landscape. chemimpex.com The pharmacological properties of related nicotinamide (B372718) derivatives suggest potential activity against a variety of enzymes and cellular pathways not yet explored for this specific compound. nih.gov
Research can be directed toward investigating its efficacy against metabolic syndrome targets, such as enzymes involved in lipid metabolism or glucose regulation. Given that some nicotinamide derivatives are being explored as anticancer agents, a logical step would be to screen 5-(3-Chloro-4-fluorophenyl)nicotinic acid against a panel of cancer cell lines and related kinase enzymes. nih.gov Furthermore, the demonstrated antimicrobial activity of other nicotinic acid derivatives opens the door to exploring this compound's potential as a novel antibacterial or antifungal agent, perhaps by targeting unique microbial enzymes. nih.gov
In the realm of agrochemicals, where nicotinic acid derivatives have been developed as herbicides and pesticides, this compound could be tested against new targets in plant and insect physiology. chemimpex.comusda.gov This could include enzymes essential for weed growth or insect-specific ion channels. usda.gov A systematic approach to target deconvolution, perhaps using chemoproteomics, could uncover entirely unexpected binding partners, thus opening new therapeutic or commercial avenues.
| Potential Area | Specific Biological Targets for Exploration | Rationale/Supporting Evidence |
| Oncology | Kinases, enzymes in metabolic pathways of cancer cells. | Nicotinamide derivatives have shown potential as anticancer agents. nih.gov |
| Infectious Diseases | Bacterial enzymes (e.g., DNA gyrase), fungal metabolic pathways. | Other nicotinic acid derivatives exhibit promising antibacterial activity. nih.gov |
| Metabolic Disorders | Enzymes involved in lipid and glucose metabolism. | Nicotinic acid (Vitamin B3) itself has known effects on lipid profiles. |
| Agrochemicals | Plant-specific enzymes, insect nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. | Derivatives are used in herbicides and pesticides; new targets could yield more effective agents. chemimpex.comusda.gov |
| Inflammation | Cyclooxygenase (COX) enzymes, cytokine signaling pathways. | The anti-inflammatory potential is a common feature of many bioactive small molecules. |
Development of Advanced Synthetic Strategies for Complex Analogues
To fully explore the structure-activity relationship (SAR) of this compound, the development of more sophisticated and efficient synthetic routes is essential. Current syntheses of related compounds often rely on classical condensation and cyclization reactions. nih.gov Future strategies should focus on modular and flexible methods that allow for the rapid generation of a diverse library of analogues.
Advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling using precursors like 3-chloro-4-fluorophenylboronic acid, represent a key strategy. sigmaaldrich.com Research into late-stage functionalization, employing C-H activation techniques, could enable direct modification of the pyridine (B92270) or phenyl rings. This would allow chemists to install a variety of functional groups at previously inaccessible positions, providing a powerful tool for fine-tuning the compound's properties.
Furthermore, the adoption of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction efficiency for synthesizing both the core molecule and its derivatives. Biocatalysis, using engineered enzymes, could provide highly selective and environmentally friendly methods for transformations, such as asymmetric reductions or hydroxylations, leading to novel chiral analogues.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can be pivotal in accelerating the development of this compound derivatives. researchgate.netmdpi.com These computational tools can be applied at nearly every stage of the research pipeline. nih.gov
| AI/ML Application | Description | Potential Impact |
| De Novo Design | Use of generative models (e.g., GANs, VAEs) to create novel molecular structures with desired properties. harvard.edu | Rapidly identifies innovative analogues that a human chemist might not conceive. |
| Property Prediction | ML algorithms predict biological activity, toxicity, and ADMET properties before synthesis. mdpi.comharvard.edu | Reduces failure rates by filtering out compounds with undesirable characteristics early on. |
| Virtual Screening | Screening of large compound databases computationally to identify potential hits against a biological target. nih.gov | Accelerates hit identification and focuses laboratory resources on the most promising candidates. |
| Target Identification | AI models analyze biological data (genomics, proteomics) to propose and validate new biological targets. mdpi.com | Expands the potential applications of the compound scaffold into new disease areas. |
| Synthesis Planning | AI tools predict optimal and efficient chemical reaction pathways for synthesizing target molecules. acm.org | Decreases the time and resources required for chemical synthesis. |
Application of this compound as a Chemical Probe in Biological Systems
A well-characterized small molecule can serve as a powerful chemical probe to investigate the function of a specific protein or pathway within a biological system. Future research should aim to validate this compound for such a role. This requires moving beyond simple activity measurements to a deep characterization of its selectivity and mechanism of action.
The first step is comprehensive selectivity profiling, where the compound is tested against a broad panel of receptors, enzymes, and ion channels. If it demonstrates high potency and selectivity for a single target, it becomes a valuable tool for studying that target's function. For instance, if it is found to be a highly selective inhibitor of a particular enzyme, researchers can use it to understand the consequences of blocking that enzyme in cells or even whole organisms, thereby elucidating its biological role. chemimpex.com
To enhance its utility as a probe, tagged derivatives could be synthesized. Adding a fluorescent dye or an affinity tag like biotin (B1667282) would enable researchers to visualize the compound's localization within cells, identify its binding partners through pull-down experiments, and quantify target engagement.
Collaborative Research Opportunities Across Disciplines
The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to unlock its full value. Future progress will be driven by partnerships that bridge traditional scientific silos.
Medicinal Chemistry & Computational Science: Synthetic chemists can partner with AI/ML experts to design and create optimized analogues. researchgate.netnih.gov The computational team can predict promising molecules, and the chemistry team can synthesize them, creating a rapid design-make-test-analyze cycle.
Pharmacology & Structural Biology: Pharmacologists can identify biological activity and characterize the mechanism of action, while structural biologists can work to solve the crystal structure of the compound bound to its protein target. This provides invaluable insight for further rational design.
Biochemistry & Agrochemical Science: A collaboration between biochemists studying microbial or plant enzymes and agricultural scientists could lead to the development of novel, highly targeted herbicides or fungicides based on this scaffold. usda.gov
Chemical Biology & Cell Biology: Chemical biologists can develop probe versions of the compound, which cell biologists can then use to dissect complex cellular signaling pathways in real-time. chemimpex.com
Such collaborations will foster innovation, ensuring that the scientific potential of this compound is thoroughly and efficiently explored.
Q & A
Q. What are the common synthetic routes for 5-(3-Chloro-4-fluorophenyl)nicotinic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling halogenated aryl precursors with nicotinic acid derivatives. For example:
- Suzuki-Miyaura Cross-Coupling : Use a palladium catalyst to couple 3-chloro-4-fluorophenylboronic acid with a halogenated nicotinic acid ester. Optimize solvent (e.g., THF or DMF), base (e.g., K₂CO₃), and temperature (80–120°C) to enhance yield .
- Hydrolysis of Esters : After coupling, hydrolyze the ester group using NaOH/EtOH or LiOH/H₂O to obtain the carboxylic acid. Monitor pH and reaction time to avoid side reactions .
- Key Considerations : Substituent electronic effects (Cl/F) may slow coupling; microwave-assisted synthesis can reduce reaction time .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns on the phenyl and pyridine rings. Chlorine and fluorine atoms induce distinct splitting patterns (e.g., ¹H NMR: δ 8.2–8.5 ppm for pyridine protons) .
- LC-MS/MS : Validate molecular weight (calc. 265.6 g/mol) and detect impurities. Electrospray ionization (ESI) in negative mode is optimal for carboxylic acids .
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-F/C-Cl bonds (1100–600 cm⁻¹) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols. Avoid water jets to prevent aerosolization .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and bases to prevent degradation .
Advanced Questions
Q. How can factorial design optimize the synthesis parameters for this compound?
- Methodological Answer : A 2³ factorial design can evaluate three factors (catalyst loading, temperature, solvent polarity) on yield and purity:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Catalyst Loading | 2 mol% | 5 mol% |
| Temperature | 80°C | 120°C |
| Solvent | THF | DMF |
| Analyze interactions using ANOVA to identify optimal conditions. For example, high catalyst loading in DMF at 100°C may maximize yield . |
Q. What computational methods aid in predicting reactivity or designing derivatives?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and predict regioselectivity in cross-coupling reactions. Fluorine’s electronegativity may direct coupling to the para position .
- Machine Learning : Train models on PubChem data to predict solubility or bioactivity. Feature engineering should include Cl/F substituent counts and logP values .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical weighting to account for assay variability (e.g., cell line differences) .
- Dose-Response Validation : Re-test disputed activity in standardized assays (e.g., fixed ATP levels in kinase assays) to control confounding factors .
- Structural Elucidation : Use X-ray crystallography to verify binding modes and rule out off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
